2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde
Description
This compound features a pyrazole core substituted at position 1 with a cyclopropylmethyl group, at position 3 with a thiophen-3-yl moiety, and at position 4 with an acetaldehyde (-CH₂CHO) side chain. Its molecular formula is C₁₄H₁₆N₂OS, with a molecular weight of 260.36 g/mol. The cyclopropylmethyl group introduces steric and electronic effects that may influence conformational stability and metabolic resistance compared to analogous derivatives.
Properties
IUPAC Name |
2-[1-(cyclopropylmethyl)-3-thiophen-3-ylpyrazol-4-yl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS/c16-5-3-11-8-15(7-10-1-2-10)14-13(11)12-4-6-17-9-12/h4-6,8-10H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCSWBJPPNMCLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CSC=C3)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde is a novel organic molecule that exhibits significant potential for various biological activities. Its unique structural features, including a pyrazole ring, a thiophene moiety, and a cyclopropylmethyl group, suggest diverse interactions with biological targets, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 251.33 g/mol. The presence of the pyrazole ring contributes to its aromatic stability, while the cyclopropylmethyl group enhances conformational flexibility. The thiophene ring adds electronic properties that may influence the compound's reactivity and biological interactions.
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of biological activities:
- Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against various bacterial and fungal strains.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation markers in vitro and in vivo.
- Anticancer Properties : Some pyrazole derivatives have demonstrated cytotoxic effects on cancer cell lines.
The biological activity of This compound is likely mediated through interactions with specific molecular targets such as enzymes and receptors. The exact pathways involved can vary depending on the target and biological context.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this specific derivative:
- Antimicrobial Studies : A study demonstrated that pyrazole derivatives possess significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell wall synthesis.
- Anti-inflammatory Activity : In vitro assays showed that compounds with similar thiophene-pyrazole structures inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.
- Cytotoxicity Assays : Research involving various cancer cell lines indicated that pyrazole derivatives could induce apoptosis through the activation of caspase pathways.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of related compounds that share structural similarities with This compound :
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(2-(cyclopropylmethyl)-4,5,6,7-tetrahydroindazol-3-yl)ethanamine | Indazole ring | Antimicrobial, anti-inflammatory |
| 2-(2-(cyclopropylmethyl)-4,5-dihydrothieno[3,2-c]pyridine)ethanamine | Thienopyridine structure | Antidepressant activity |
| 4-(imidazo[1,2-a]pyridin-3-yl)butanamide | Imidazole derivative | Anticancer properties |
Comparison with Similar Compounds
Structural Analog: 2-(1-(Prop-2-yn-1-yl)-3-(Thiophen-3-yl)-1H-Pyrazol-4-yl)Acetaldehyde
This analog replaces the cyclopropylmethyl group with a propargyl (prop-2-yn-1-yl) substituent. Key differences include:
| Property | Target Compound (Cyclopropylmethyl) | Propargyl Analog |
|---|---|---|
| Substituent at Pyrazole-1 | Cyclopropylmethyl (C₄H₇) | Propargyl (C₃H₃) |
| Molecular Formula | C₁₄H₁₆N₂OS | C₁₃H₁₂N₂OS |
| Molecular Weight (g/mol) | 260.36 | 244.31 |
| Key Features | - Bulky, strained cyclopropane ring - Electron-donating via methylene linkage |
- Linear alkyne group - Electron-withdrawing via triple bond |
Impact of Substituents :
- Electronic Effects : The propargyl triple bond withdraws electron density from the pyrazole ring, whereas the cyclopropylmethyl group donates electrons through hyperconjugation, altering reactivity in subsequent derivatization (e.g., nucleophilic additions to the acetaldehyde group).
- Synthetic Accessibility : Propargyl groups are often introduced via alkylation with propargyl bromide under mild conditions, while cyclopropylmethylation may require specialized reagents (e.g., cyclopropylmethyl halides) or strain-driven ring-opening reactions .
Broader Context: Thiophene- and Pyrazole-Containing Derivatives
Compounds like those in (e.g., chromenone-pyrazolopyrimidine hybrids) share structural motifs (thiophene, pyrazole) but differ in core architecture and functionalization. For example:
- Example 76 () incorporates a morpholinomethyl-thiophene group linked to a pyrazolopyrimidine-chromenone system. While this compound’s complexity precludes direct comparison, the thiophene’s 3-position substitution aligns with the target compound, suggesting shared electronic profiles for π-π stacking or sulfur-mediated interactions.
- Biological Relevance : Thiophene-pyrazole hybrids are frequently explored as kinase inhibitors or antimicrobial agents. The cyclopropylmethyl group in the target compound may enhance lipophilicity (predicted logP ~2.1) compared to the propargyl analog (logP ~1.7), improving membrane permeability .
Preparation Methods
General Synthetic Strategy for Pyrazole Core Construction
The synthesis of pyrazole derivatives like the target compound typically begins with the condensation of hydrazine derivatives and appropriately substituted carbonyl compounds. This approach allows for selective construction of the pyrazole ring with the desired substitution pattern.
Hydrazine derivative preparation: Incorporation of the cyclopropylmethyl group at the N1 position is achieved by using a hydrazine derivative bearing this substituent or by subsequent alkylation of the pyrazole nitrogen.
Carbonyl compound selection: The thiophen-3-yl substituent is introduced via the carbonyl component, often a thiophene-containing ketone or aldehyde that participates in the cyclization.
Regioselectivity control: Given the possibility of regioisomer formation (e.g., substitution at pyrazole C4 vs. C5), reaction conditions such as solvent, temperature, and catalysts are optimized to favor the 4-substituted pyrazole. Protection/deprotection strategies may also be employed to block undesired sites during synthesis.
Detailed Synthetic Route Example
Based on analogous pyrazole syntheses and data from related compounds, a plausible synthetic sequence is:
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of cyclopropylmethyl hydrazine or alkylation of hydrazine | Alkylation with cyclopropylmethyl halide under basic conditions | Introduces N1 substituent |
| 2 | Condensation with 3-thiophenecarboxaldehyde or equivalent | Acid or base catalyzed cyclization | Forms pyrazole ring with thiophen-3-yl at C3 |
| 3 | Introduction of hydroxymethyl group at C4 | Reaction with formaldehyde or hydroxymethylation reagents | Provides 4-(hydroxymethyl) intermediate |
| 4 | Oxidation of hydroxymethyl to aldehyde | PCC, Dess–Martin periodinane, or Swern oxidation | Yields target acetaldehyde functionality |
| 5 | Purification and isolation | Column chromatography, recrystallization | Ensures regioisomeric purity |
Regioselectivity and Yield Considerations
Regioisomer formation: The pyrazole ring can form isomers substituted at C4 or C5 positions. Careful control of reaction parameters and choice of starting materials is critical to favor the desired 4-substituted product.
Purification: Chromatographic techniques, including flash chromatography on silica gel, are used to separate regioisomers and impurities.
Yields: Reported yields for similar pyrazole syntheses range from moderate to good (40–80%), depending on reaction optimization.
Summary Table of Preparation Methods
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
